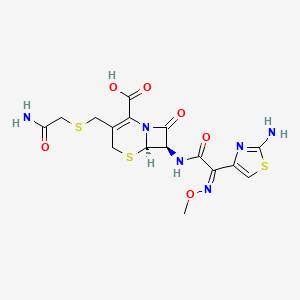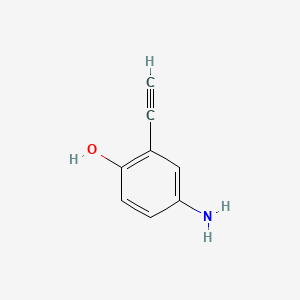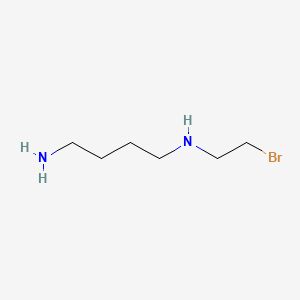
Quinethazone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinethazone-d5 is an isotopically labeled derivative of Quinethazone, a thiazide-like diuretic used primarily for the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This isotopic labeling is particularly useful in research applications, including pharmacokinetic studies and metabolic investigations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinethazone-d5 typically involves the incorporation of deuterium into the Quinethazone molecule. One common method is the deuteration of ethyl groups in the presence of deuterium gas. The reaction conditions often include the use of a palladium catalyst under high pressure and temperature to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinethazone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Quinethazone-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinethazone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinethazone.
Industry: Applied in the development of new diuretic drugs and in quality control processes
Mécanisme D'action
Quinethazone-d5, like Quinethazone, acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This inhibition is mediated through the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water. The compound also affects potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive effects are partly due to vasodilation, which is facilitated by the activation of calcium-activated potassium channels in vascular smooth muscles .
Comparaison Avec Des Composés Similaires
Quinethazone-d5 can be compared with other thiazide-like diuretics such as:
Chlorothiazide: Similar mechanism of action but differs in its chemical structure and potency.
Hydrochlorothiazide: More commonly used in clinical settings, with a slightly different pharmacokinetic profile.
Metolazone: Known for its longer duration of action and higher potency compared to Quinethazone.
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing the compound is essential.
Propriétés
Numéro CAS |
1794737-41-9 |
|---|---|
Formule moléculaire |
C10H12ClN3O3S |
Poids moléculaire |
294.765 |
Nom IUPAC |
7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |
Clé InChI |
AGMMTXLNIQSRCG-ZBJDZAJPSA-N |
SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Synonymes |
2-(Ethyl-d5)-7-chloro-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide; 2-(Ethyl-d5)-7-chloro-2,3-dihydro-4(1H)-quinazolone-6-sulfonamide; Aquamox-d5; CL 36010-d5; Hydromox-d5; Idrokin-d5; Quimethazin-d5; Quinethazon-d5; Quinethazonum-d5; 7-Chloro-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


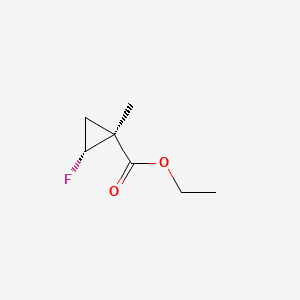
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)
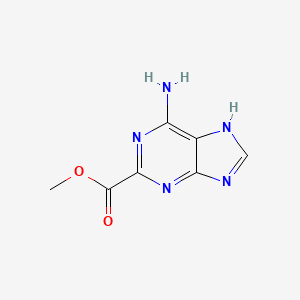
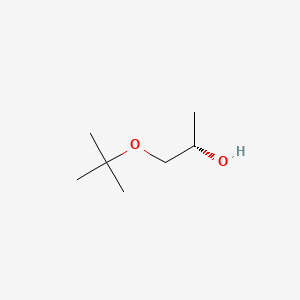
![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
